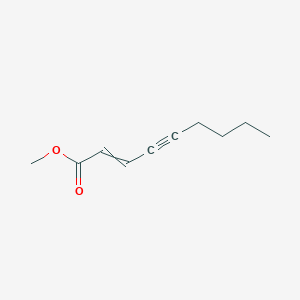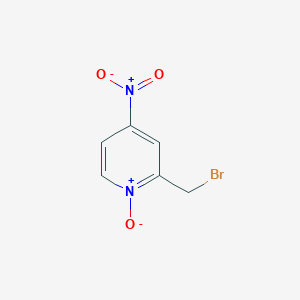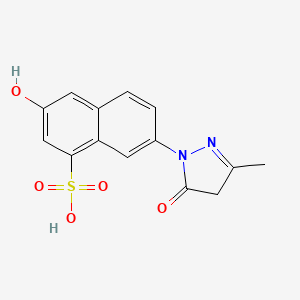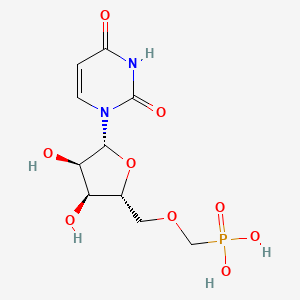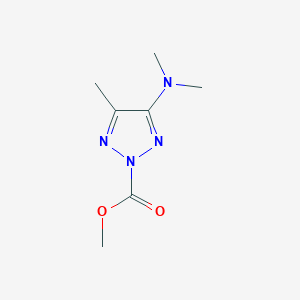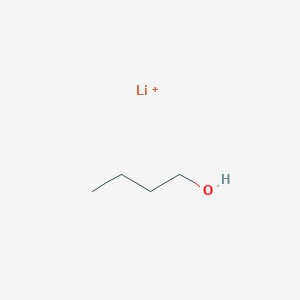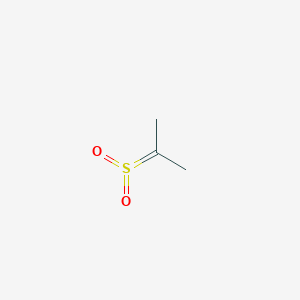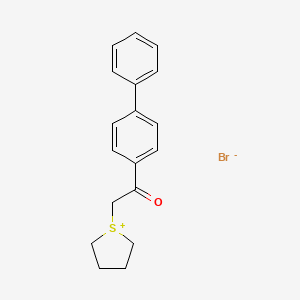
Thiophenium, tetrahydro-1-(p-phenylphenacyl)-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophenium, tetrahydro-1-(p-phenylphenacyl)-, bromide is a chemical compound that belongs to the class of thiophenium salts. These compounds are known for their unique structural features and potential applications in various fields of science and industry. The compound is characterized by the presence of a thiophenium ring, which is a sulfur-containing heterocycle, and a bromide ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophenium, tetrahydro-1-(p-phenylphenacyl)-, bromide typically involves the reaction of tetrahydrothiophene with p-phenylphenacyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Thiophenium, tetrahydro-1-(p-phenylphenacyl)-, bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophenium ring to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiophenium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Thiophenium, tetrahydro-1-(p-phenylphenacyl)-, bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of thiophenium, tetrahydro-1-(p-phenylphenacyl)-, bromide involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiophenium ring can interact with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of the target molecule, resulting in various biological effects.
Comparación Con Compuestos Similares
Thiophenium, tetrahydro-1-(p-phenylphenacyl)-, bromide can be compared with other similar compounds, such as:
- Thiophenium, tetrahydro-1-(p-phenylphenacyl)-, chloride
- Thiophenium, tetrahydro-1-(p-phenylphenacyl)-, iodide
- Thiophenium, tetrahydro-1-(p-phenylphenacyl)-, hydroxide
These compounds share a similar thiophenium core structure but differ in the nature of the anion
Propiedades
Número CAS |
73909-07-6 |
|---|---|
Fórmula molecular |
C18H19BrOS |
Peso molecular |
363.3 g/mol |
Nombre IUPAC |
1-(4-phenylphenyl)-2-(thiolan-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C18H19OS.BrH/c19-18(14-20-12-4-5-13-20)17-10-8-16(9-11-17)15-6-2-1-3-7-15;/h1-3,6-11H,4-5,12-14H2;1H/q+1;/p-1 |
Clave InChI |
ZDSIFRHBMJYDHZ-UHFFFAOYSA-M |
SMILES canónico |
C1CC[S+](C1)CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethoxy-1,3-benzothiazol-6-yl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B14447435.png)

![Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester](/img/structure/B14447440.png)
![N-[2-(Azepan-1-yl)ethyl]-N'-phenylurea](/img/structure/B14447447.png)
